molecular formula C8H18ClNO2 B6166886 methyl 2-amino-2,4-dimethylpentanoate hydrochloride CAS No. 75691-29-1

methyl 2-amino-2,4-dimethylpentanoate hydrochloride

Cat. No. B6166886
CAS RN: 75691-29-1
M. Wt: 195.7
InChI Key:
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Description

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride (MADMPH) is an organic compound that is widely used in scientific research. It is a derivative of 2-amino-2,4-dimethylpentanoic acid, and its hydrochloride form is soluble in water. MADMPH is an important component in numerous scientific experiments, due to its ability to act as a reagent for the synthesis of other compounds and its ability to act as a substrate in biochemical reactions.

Scientific Research Applications

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride is widely used in scientific research, due to its ability to act as a reagent for the synthesis of other compounds and its ability to act as a substrate in biochemical reactions. methyl 2-amino-2,4-dimethylpentanoate hydrochloride is used in the synthesis of peptides, proteins, and other organic compounds. It has also been used in the production of various pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antibiotics.

Mechanism of Action

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride acts as a substrate in biochemical reactions, meaning that it can be used as a starting point for the synthesis of other compounds. It can also act as a catalyst, speeding up the reaction rate of other compounds.
Biochemical and Physiological Effects
methyl 2-amino-2,4-dimethylpentanoate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase and cyclooxygenase. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in water. Additionally, it is stable and non-toxic, making it safe to use in laboratory experiments. However, methyl 2-amino-2,4-dimethylpentanoate hydrochloride has some limitations. It is not very soluble in organic solvents, and it can be difficult to purify.

Future Directions

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride has many potential future applications in scientific research. It could be used in the synthesis of peptides, proteins, and other organic compounds. It could also be used in the production of pharmaceuticals and other drugs. Additionally, it could be used in the development of new drugs, as well as in the development of new diagnostic tests and treatments. methyl 2-amino-2,4-dimethylpentanoate hydrochloride could also be used in the study of biochemical and physiological processes, such as metabolism, inflammation, and cell signaling. Finally, methyl 2-amino-2,4-dimethylpentanoate hydrochloride could be used in the development of new materials and technologies, such as biosensors and nanomaterials.

Synthesis Methods

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride is synthesized from 2-amino-2,4-dimethylpentanoic acid, which is first reacted with a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The hydrochloride salt is then heated and stirred, and the resulting product is methyl 2-amino-2,4-dimethylpentanoate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-2,4-dimethylpentanoate hydrochloride involves the reaction of 2-amino-2,4-dimethylpentanoic acid with methanol and hydrochloric acid.", "Starting Materials": [ "2-amino-2,4-dimethylpentanoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-amino-2,4-dimethylpentanoic acid in methanol, add hydrochloric acid.", "Heat the mixture at reflux for several hours.", "Cool the mixture and filter the resulting precipitate.", "Wash the precipitate with cold methanol and dry under vacuum to obtain methyl 2-amino-2,4-dimethylpentanoate hydrochloride." ] }

CAS RN

75691-29-1

Product Name

methyl 2-amino-2,4-dimethylpentanoate hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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